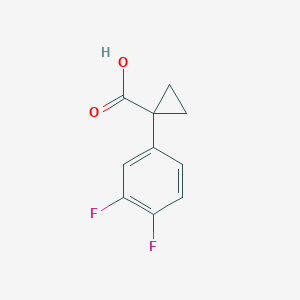

1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid

Vue d'ensemble

Description

1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol . This compound is characterized by a cyclopropane ring attached to a carboxylic acid group and a difluorophenyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Méthodes De Préparation

The synthesis of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid involves several steps. One common method includes the reaction of 3,4-difluorophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring . The resulting ester is then hydrolyzed to yield the carboxylic acid. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.

Analyse Des Réactions Chimiques

1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Intermediates

1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the development of ticagrelor analogs, which are reversible P2Y12 receptor antagonists used in managing thrombotic cardiovascular conditions. Its derivatives have shown effectiveness in inhibiting platelet aggregation, making them valuable in treating acute coronary syndrome .

Modulation of Biological Targets

Research indicates that this compound interacts with various biological targets, particularly within purinergic signaling pathways. Its derivatives have been tested for their efficacy in inhibiting platelet activation and aggregation .

Case Study: Modulation of ATP-Binding Cassette Transporters

A study demonstrated that this compound significantly modulated the activity of ATP-binding cassette transporters in vitro. This modulation enhances the efficacy of co-administered chemotherapeutics by reducing drug efflux and improving intracellular drug concentrations .

Case Study: Antihyperlipidemic Effects

In a controlled animal study, administration of this compound led to a significant reduction in plasma cholesterol levels compared to control groups. This effect was attributed to enhanced hepatic uptake and metabolism of lipids, indicating potential therapeutic use in hyperlipidemia .

Summary of Biological Activities

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Modulation of ABC Transporters | Inhibition of drug efflux | Cancer therapy enhancement |

| Antihyperlipidemic | Enhanced lipid metabolism | Treatment of metabolic disorders |

| Anti-cancer | Interference with signaling pathways | Cancer treatment |

Mécanisme D'action

The mechanism of action of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, leading to various biological effects. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:

1-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid: Similar structure but different substitution pattern.

2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: Different position of the carboxylic acid group.

3,4-Difluorophenylacetic acid: Lacks the cyclopropane ring. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Activité Biologique

1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Material : The process begins with 3,4-difluorobenzaldehyde.

- Cyclopropanation : The aldehyde undergoes cyclopropanation using trimethylsulfoxonium iodide and a base such as sodium hydride.

- Hydrolysis : The resulting cyclopropane derivative is hydrolyzed under basic conditions to yield the carboxylic acid.

This compound has been studied for its role as a modulator of ATP-binding cassette (ABC) transporters. These transporters are crucial in drug disposition and resistance mechanisms in various diseases, including cancer and cystic fibrosis .

Pharmacological Properties

- Antihyperlipidemic Effects : Research indicates that this compound may exhibit antihyperlipidemic properties, which could be beneficial in treating metabolic disorders related to lipid metabolism .

- Anti-cancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation .

Study 1: Modulation of ABC Transporters

A study demonstrated that this compound significantly modulated the activity of ABC transporters in vitro. This modulation could enhance the efficacy of co-administered chemotherapeutics by reducing efflux and improving intracellular concentrations of drugs .

Study 2: Lipid Metabolism

In a controlled animal study, administration of the compound led to a significant reduction in plasma cholesterol levels compared to control groups. This effect was attributed to enhanced hepatic uptake and metabolism of lipids, indicating potential for therapeutic use in hyperlipidemia .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Modulation of ABC Transporters | Inhibition of drug efflux | Cancer therapy enhancement |

| Antihyperlipidemic | Enhanced lipid metabolism | Treatment of metabolic disorders |

| Anti-cancer | Interference with signaling pathways | Cancer treatment |

Propriétés

IUPAC Name |

1-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUXTEWDOBYESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101235318 | |

| Record name | 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186347-67-1 | |

| Record name | 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186347-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.